molecular formula C14H13NO3 B8789411 Methyl 1-cyclopropyl-5-hydroxyisoquinoline-7-carboxylate CAS No. 921760-74-9

Methyl 1-cyclopropyl-5-hydroxyisoquinoline-7-carboxylate

Cat. No. B8789411
M. Wt: 243.26 g/mol
InChI Key: ISPLNIGUYVVLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopropyl-5-hydroxyisoquinoline-7-carboxylate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-cyclopropyl-5-hydroxyisoquinoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-cyclopropyl-5-hydroxyisoquinoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921760-74-9

Product Name

Methyl 1-cyclopropyl-5-hydroxyisoquinoline-7-carboxylate

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 1-cyclopropyl-5-hydroxyisoquinoline-7-carboxylate

InChI

InChI=1S/C14H13NO3/c1-18-14(17)9-6-11-10(12(16)7-9)4-5-15-13(11)8-2-3-8/h4-8,16H,2-3H2,1H3

InChI Key

ISPLNIGUYVVLFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2C3CC3)C(=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Acetoxy-1-cyclopropyl-isoquinoline-7-carboxylic acid methyl ester (12.7 g, 44.6 mmol) was dissolved in THF (90 ml)-MeOH (30 ml) and K2CO3 (3.69 g, 26.7 mmol) was added thereto. After stirring at room temperature for 20 h, the reaction mixture was diluted with EtOAc and diluted HCl aq. (26.7 mmol). The mixture was extracted with EtOAc and the organic layer was washed with brine, dried over MgSO4. The desiccant was removed through filtration and the filtrate was concentrated under reduced pressure. The residue was triturated with EtOAc and hexane (1:2) and the insoluble solid was collected through filtration to obtain the intended compound as a colorless solid.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
26.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.